molecular formula C4H2F8O3S B1598021 2,2,3,3,3-Pentafluoropropyl trifluoromethanesulfonate CAS No. 6401-00-9

2,2,3,3,3-Pentafluoropropyl trifluoromethanesulfonate

Cat. No. B1598021
CAS RN: 6401-00-9
M. Wt: 282.11 g/mol
InChI Key: QHZUUSNAUOEJBB-UHFFFAOYSA-N
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Description

2,2,3,3,3-Pentafluoropropyl trifluoromethanesulfonate (also known as pentafluoropropyl trifluoromethanesulfonate, or PFPTMS) is a highly versatile and useful chemical compound. It is a colorless, odorless, and non-volatile liquid that is soluble in water and many organic solvents. PFPTMS is a strong acid, and it is a powerful nucleophile that can be used in a variety of chemical reactions. It is an important reagent in organic synthesis, and it is used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and industrial chemicals.

Scientific Research Applications

Polymer Synthesis

2,2,3,3,3-Pentafluoropropyl trifluoromethanesulfonate: is utilized in the synthesis of fluorinated polymers. These polymers exhibit remarkable chemical resistance and thermal stability due to the strong carbon-fluorine bonds. For instance, poly(2,2,3,3,3-pentafluoropropyl methacrylate) (PPFPMA) is synthesized via free radical polymerization and is characterized for its thermodynamic properties .

Thermodynamic Characterization

The compound is instrumental in the thermodynamic characterization of fluoropolymers. Techniques like inverse gas chromatography (IGC) at infinite dilution are used to assess various thermodynamic parameters, such as the Flory-Huggins interaction parameter and the solubility parameter of the polymer .

Optical Applications

Due to its unique refractive index characteristics and good optical clarity, the compound is used in the development of low refractive index polymers for cladding layers in optical waveguides. This application is critical for photonics, including optical waveguides and ophthalmic devices .

Anti-Reflective Coatings

The compound’s derivatives are applied in anti-reflective coatings for solar cells, displays, and contact lenses. These coatings are designed to minimize reflection and maximize the transmission of light through the surface .

properties

IUPAC Name

2,2,3,3,3-pentafluoropropyl trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F8O3S/c5-2(6,3(7,8)9)1-15-16(13,14)4(10,11)12/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHZUUSNAUOEJBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)(F)F)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2F8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379769
Record name 3H,3H-Perfluoropropyl triflate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,3,3,3-Pentafluoropropyl trifluoromethanesulfonate

CAS RN

6401-00-9
Record name 3H,3H-Perfluoropropyl triflate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,3,3,3-Pentafluoroprop-1-yl trifluoromethanesulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of trifluoromethanesulfonic anhydride (40 mL, 0.24 mol) and 2,2,3,3,3-pentafluoropropanol (25 mL, 0.24 mol) was heated under argon at 90° C. overnight. Then, the crude mixture was distilled at atmospheric pressure to give the desired product as a colourless oil (97% yield).
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 3
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2,2,3,3,3-Pentafluoropropyl trifluoromethanesulfonate

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